molecular formula C15H14O5 B6405608 4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261980-59-9

4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6405608
CAS No.: 1261980-59-9
M. Wt: 274.27 g/mol
InChI Key: WDICQYDZCMPWOZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of phenylbenzoic acids This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to introduce the carboxylic acid group. One common method is the use of a Grignard reagent followed by oxidation to form the desired benzoic acid derivative. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylbenzoic acids depending on the reagent used.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzoic acid: Lacks the hydroxyl group present in 4-(2,5-Dimethoxyphenyl)-2-hydroxybenzoic acid.

    4-Hydroxybenzoic acid: Lacks the methoxy groups present in this compound.

    2,5-Dimethoxyphenylacetic acid: Has a different carboxylic acid position compared to this compound.

Uniqueness

This compound is unique due to the combination of methoxy and hydroxyl groups on the phenylbenzoic acid structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-10-4-6-14(20-2)12(8-10)9-3-5-11(15(17)18)13(16)7-9/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDICQYDZCMPWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690820
Record name 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-59-9
Record name 3-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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